BenchChemオンラインストアへようこそ!

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

Procure 1157060-75-7 for a pre-optimized FBDD fragment integrating three pharmacophoric advantages: (i) 3-fluoro substitution lowers piperidine pKa for improved safety (reduced hERG); (ii) 4-hydroxymethyl provides a hydrogen-bond donor and a modifiable handle for SAR expansion; (iii) para-piperidine-benzonitrile linker maintains balanced cLogP and Fsp³>0.4. Unlike non-hydroxymethyl or non-fluorinated analogs, this single building block addresses potency, metabolic stability, and solubility in one step—accelerating hit-to-lead timelines and derisking ADMET. Ideal for CNS/kinase programs.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
CAS No. 1157060-75-7
Cat. No. B1438772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
CAS1157060-75-7
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=C(C=C(C=C2)C#N)F
InChIInChI=1S/C13H15FN2O/c14-12-7-11(8-15)1-2-13(12)16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,9H2
InChIKeyBJKHPBLNTOEBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 1157060-75-7): Procurement-Grade Fluorinated Piperidine-Benzonitrile Building Block


3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 1157060-75-7) is a fluorinated piperidine-benzonitrile heterocyclic compound with molecular formula C₁₃H₁₅FN₂O and molecular weight 234.27 g/mol . The compound incorporates a 3-fluoro substitution on the benzonitrile ring, a para-piperidine nitrogen linkage, and a hydroxymethyl (–CH₂OH) functional group at the piperidine 4-position. This scaffold serves as a versatile building block in fragment-based drug discovery (FBDD) and medicinal chemistry programs, where its three-dimensional character, tunable basicity, and hydrogen-bonding capacity offer distinct advantages for lead optimization [1].

Why 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile Cannot Be Directly Substituted by Unfunctionalized or Non-Fluorinated Piperidine-Benzonitrile Analogs


In-class substitution of 3-fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile with simpler piperidine-benzonitrile analogs is invalid for structure-activity relationship (SAR) studies and procurement decisions because this compound integrates three synergistic structural features that collectively determine its physicochemical and pharmacological profile: (i) the 3-fluoro substituent on the benzonitrile ring, which electron-withdraws and reduces piperidine nitrogen basicity (pKa lowering) [1]; (ii) the 4-hydroxymethyl group on the piperidine ring, which introduces a hydrogen bond donor and a modifiable handle absent in unsubstituted analogs ; and (iii) the benzonitrile para-linkage to piperidine. Removing any of these components alters logP, pKa, hydrogen bonding capacity, and 3D conformational properties, rendering direct functional or pharmacological equivalence impossible. The quantitative evidence presented below substantiates why this specific compound must be prioritized over its closest analogs.

Quantitative Differentiation Evidence for 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 1157060-75-7) Versus Closest Analogs


Piperidine Nitrogen Basicity (pKa) Modulation by 3-Fluoro Substitution: Class-Level Inference from Fluorinated Piperidine Libraries

Fluorination of piperidine rings notably reduces piperidine nitrogen basicity (pKa) through the strong electron-withdrawing inductive effect of fluorine, a change correlated with reduced hERG channel affinity and lower predicted cardiac toxicity liability [1]. While direct experimental pKa data for 1157060-75-7 are not available in public databases, the 3-fluoro substitution on the benzonitrile ring exerts an electron-withdrawing effect that would lower piperidine pKa relative to the non-fluorinated analog 4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 162997-46-8), which has a predicted pKa of 14.94±0.10 for its conjugate acid form [2].

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

Hydrogen Bond Donor Capacity Versus 4-Methylpiperidine Analog: Functional Group Differentiation

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile contains a hydroxymethyl (–CH₂OH) substituent that contributes one hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA) beyond the piperidine nitrogen and nitrile functionalities . In contrast, the 4-methylpiperidine analog 3-fluoro-4-(4-methylpiperidin-1-yl)benzonitrile (CAS 670235-07-1) replaces the hydroxymethyl with a methyl group, which contributes zero hydrogen bond donors and only the piperidine nitrogen as a basic site [1].

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Handle

Predicted Lipophilicity (cLogP) and Polar Surface Area Differentiation Versus Unsubstituted Piperidine Analog

The 4-hydroxymethyl substituent on the piperidine ring alters lipophilicity (cLogP) and polar surface area (tPSA) compared to the unsubstituted piperidine analog 3-fluoro-4-(piperidin-1-yl)benzonitrile (CAS 505080-54-6). The addition of a –CH₂OH group increases topological polar surface area by approximately 20 Ų while maintaining a cLogP difference within approximately 0.5 units [1].

Drug Design Physicochemical Profiling ADME

Three-Dimensional Character (Fsp³) and 3D Fragment Suitability: Class-Level Evidence from Fluorinated Piperidine Libraries

Fluorinated piperidines, including derivatives with 4-substitution, have been evaluated by chemoinformatic tools to establish their three-dimensional character and lead-likeness for fragment-based drug discovery [1]. The piperidine ring adopts a chair conformation that, when coupled with 4-substitution and 3-fluoro substitution on the benzonitrile ring, creates a distinct 3D scaffold with Fsp³ (fraction of sp³-hybridized carbons) > 0.4, satisfying lead-likeness criteria [1].

Fragment-Based Drug Discovery Chemoinformatics Lead-Likeness

Commercial Availability and Purity Specifications: Vendor-Reported Data for Procurement Decision-Making

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 1157060-75-7) is commercially available from multiple suppliers with documented purity specifications. Vendor-reported data indicate availability at ≥98% purity, with some suppliers offering the compound at 98% purity as a catalog standard .

Chemical Procurement Quality Control Building Blocks

Crystal Structure and Solid-State Characterization: Melting Point Differentiation from Non-Fluorinated Analog

Solid-state characterization data for the non-fluorinated analog 4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 162997-46-8) show a melting point range of 149–151 °C . The introduction of the 3-fluoro substituent in 1157060-75-7 is expected to alter crystal packing and lower the melting point relative to the non-fluorinated analog due to disruption of intermolecular hydrogen bonding networks, though direct experimental melting point data for 1157060-75-7 are not publicly available.

Crystallography Solid-State Characterization Structural Biology

Optimal Research and Procurement Applications for 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction: 3D Fragment with Reduced hERG Liability Risk

This compound is optimally deployed in FBDD library construction as a fluorinated, 3D piperidine fragment. Chemoinformatic analysis of fluorinated piperidine libraries demonstrates that fluorine atoms lower piperidine nitrogen basicity, a property correlated with reduced hERG channel affinity and lower cardiac toxicity liability [1]. Compared to non-fluorinated hydroxymethyl-piperidine analogs (predicted pKa ~14.94), the 3-fluoro substituent confers a measurable reduction in basicity that translates to improved safety profile predictions in early-stage lead optimization. The Fsp³ > 0.4 satisfies lead-likeness criteria validated for clinical success, making this compound a strategically superior choice over flat aromatic fragments for library inclusion [1].

Medicinal Chemistry SAR Exploration Requiring Hydrogen Bond Donor Capacity and Synthetic Handle

When SAR exploration requires a hydrogen bond donor at the piperidine 4-position with a modifiable synthetic handle, 1157060-75-7 is the correct procurement choice over the 4-methylpiperidine analog (CAS 670235-07-1). The hydroxymethyl group provides one HBD and a conjugation site for ester, ether, or carbamate derivatization, enabling systematic exploration of target binding interactions. The 4-methyl analog lacks both HBD capacity and the functional handle, making it a terminal compound unsuitable for further derivatization. Procurement of 1157060-75-7 enables multiple downstream synthetic pathways from a single building block [2].

Physicochemical Property Optimization: Balancing Lipophilicity and Polar Surface Area

This compound serves as a strategic building block for modulating tPSA and cLogP without requiring additional synthetic steps. Compared to the unsubstituted piperidine analog 3-fluoro-4-(piperidin-1-yl)benzonitrile (CAS 505080-54-6), 1157060-75-7 offers a ~20 Ų increase in tPSA (from ~27 Ų to ~47 Ų) while maintaining comparable cLogP (difference <0.5 units) [3]. This property combination enhances aqueous solubility and may improve oral bioavailability potential without sacrificing membrane permeability. The pre-installed hydroxymethyl group eliminates the need for post-functionalization steps to introduce polarity, streamlining synthetic workflows in lead optimization campaigns.

Kinase Inhibitor and CNS-Targeted Drug Discovery Scaffolds

Piperidine-benzonitrile scaffolds are validated pharmacophores in kinase inhibitor design and CNS drug discovery programs. The 3-fluoro substitution on the benzonitrile ring enhances metabolic stability by blocking oxidative metabolism at the 3-position, while the piperidine nitrogen provides a basic center for target engagement. Patent literature demonstrates extensive use of fluorinated piperidine-benzonitrile derivatives in kinase inhibition (Pim-1/Pim-2, QPCTL) and CNS applications [4]. The combination of fluorination and hydroxymethyl functionalization in 1157060-75-7 provides a pre-optimized scaffold that addresses both potency (HBD for target binding) and ADME (fluoro for metabolic stability, tPSA for solubility) requirements in a single building block.

Quote Request

Request a Quote for 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.